tert-Butyl 2-(4-(difluoromethoxy)phenyl)acetate
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Overview
Description
tert-Butyl 2-(4-(difluoromethoxy)phenyl)acetate: is an organic compound that features a tert-butyl ester group attached to a phenyl ring substituted with a difluoromethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(4-(difluoromethoxy)phenyl)acetate typically involves the esterification of 2-(4-(difluoromethoxy)phenyl)acetic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 2-(4-(difluoromethoxy)phenyl)acetate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield 2-(4-(difluoromethoxy)phenyl)acetic acid and tert-butyl alcohol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed:
Hydrolysis: 2-(4-(difluoromethoxy)phenyl)acetic acid and tert-butyl alcohol.
Reduction: 2-(4-(difluoromethoxy)phenyl)ethanol.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: tert-Butyl 2-(4-(difluoromethoxy)phenyl)acetate is used as an intermediate in organic synthesis. It can be employed in the preparation of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving ester hydrolysis. It can also serve as a model compound to investigate the metabolism of ester-containing drugs.
Medicine: this compound has potential applications in medicinal chemistry as a building block for the synthesis of drug candidates. Its unique structure may impart desirable pharmacokinetic and pharmacodynamic properties to the resulting compounds.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it a valuable intermediate in the synthesis of polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of tert-Butyl 2-(4-(difluoromethoxy)phenyl)acetate depends on its specific application. In the context of enzyme-catalyzed hydrolysis, the ester bond is cleaved by the catalytic action of esterases, resulting in the formation of the corresponding acid and alcohol. The difluoromethoxy group may influence the compound’s reactivity and interaction with biological targets, potentially enhancing its stability and bioavailability.
Comparison with Similar Compounds
tert-Butyl 2-(4-methoxyphenyl)acetate: Similar structure but with a methoxy group instead of a difluoromethoxy group.
tert-Butyl 2-(4-fluorophenyl)acetate: Contains a fluorine atom instead of a difluoromethoxy group.
tert-Butyl 2-(4-chlorophenyl)acetate: Contains a chlorine atom instead of a difluoromethoxy group.
Uniqueness: tert-Butyl 2-(4-(difluoromethoxy)phenyl)acetate is unique due to the presence of the difluoromethoxy group, which can impart distinct electronic and steric properties. This group can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C13H16F2O3 |
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Molecular Weight |
258.26 g/mol |
IUPAC Name |
tert-butyl 2-[4-(difluoromethoxy)phenyl]acetate |
InChI |
InChI=1S/C13H16F2O3/c1-13(2,3)18-11(16)8-9-4-6-10(7-5-9)17-12(14)15/h4-7,12H,8H2,1-3H3 |
InChI Key |
AGZXAJQUZNBZRM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CC1=CC=C(C=C1)OC(F)F |
Origin of Product |
United States |
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